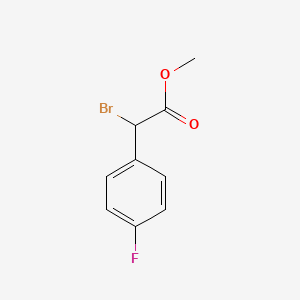

Methyl bromo(4-fluorophenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQQNZRQRARBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507900 | |

| Record name | Methyl bromo(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71783-54-5 | |

| Record name | Methyl bromo(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl bromo(4-fluorophenyl)acetate is a key building block in medicinal chemistry and drug development, valued for its utility in introducing the 4-fluorophenylacetyl moiety into more complex molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this important intermediate. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-tested experimental protocols, and provide essential characterization data. The focus is on providing a practical and scientifically rigorous resource for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of this compound

The incorporation of a fluorine atom into pharmacologically active molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenylacetic acid scaffold, and its derivatives, are therefore of significant interest. This compound, with its reactive bromine atom at the alpha position, serves as a versatile electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes it an invaluable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticoagulants, and other therapeutic agents. A robust and well-characterized synthetic route to this compound is therefore of paramount importance for the drug development pipeline.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two primary strategic directions, both starting from the readily available 4-fluorophenylacetic acid. The choice between these pathways often depends on the scale of the synthesis, available reagents, and desired purity profile.

-

Route A: Esterification followed by α-Bromination. This is a two-step sequence involving the initial protection of the carboxylic acid as a methyl ester, followed by the bromination of the activated α-position.

-

Route B: α-Bromination followed by Esterification. This pathway involves the initial bromination of the carboxylic acid, followed by esterification to yield the final product. The classic Hell-Volhard-Zelinsky reaction offers a potential one-pot variation of this route.

Below, we will explore the mechanistic details and provide experimental protocols for the most effective implementations of these strategies.

Synthetic Methodologies and Experimental Protocols

Preferred Synthetic Route: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[1][2] Its distinct advantage in this context is the ability to perform a one-pot synthesis of the target α-bromo ester by quenching the reaction with methanol.[1]

Mechanism: The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by a phosphorus halide, typically formed in situ from red phosphorus and bromine.[2][3] The acyl bromide then tautomerizes to its enol form. This enol is sufficiently nucleophilic to attack a molecule of bromine, resulting in the formation of the α-bromo acyl bromide. The genius of the HVZ reaction lies in the subsequent exchange between the α-bromo acyl bromide and the starting carboxylic acid, which regenerates the acyl bromide intermediate, making the phosphorus halide catalytic.[2] By introducing methanol at the end of the reaction, the highly reactive α-bromo acyl bromide is trapped to form the desired methyl ester.

Diagram 1: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-fluorophenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).

-

Heat the mixture to 60°C with stirring.

-

Slowly add bromine (1.1 eq) via the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at 80-90°C for an additional 4-6 hours, or until the red-brown color of bromine has dissipated.

-

Cool the reaction mixture to room temperature.

-

Slowly add anhydrous methanol (3.0 eq) to the flask. An exothermic reaction will occur.

-

Gently reflux the mixture for 2 hours to ensure complete esterification.

-

After cooling, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Alternative Synthetic Route: Two-Step Esterification and Bromination

This route separates the synthesis into two distinct steps: Fischer esterification and subsequent α-bromination using a radical initiator.

The conversion of a carboxylic acid to its methyl ester is a fundamental and high-yielding reaction.[4]

Mechanism: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by methanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.

Diagram 2: Workflow for the Fischer Esterification of 4-fluorophenylacetic acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1.0 eq) in an excess of methanol (10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-fluorophenylacetate, which is often of sufficient purity for the next step.

The α-position of the newly formed ester can be brominated using N-bromosuccinimide (NBS) under radical conditions, a reaction known as the Wohl-Ziegler reaction.

Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, to form radicals. These radicals abstract the α-hydrogen from the methyl 4-fluorophenylacetate, which is benzylic and thus stabilized by the adjacent phenyl ring. The resulting carbon-centered radical then reacts with NBS to form the α-bromo product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve methyl 4-fluorophenylacetate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq).

-

Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated and accelerated by irradiation with a UV lamp.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.

Data Summary and Characterization

| Parameter | Hell-Volhard-Zelinsky Route | Esterification-Bromination Route |

| Starting Material | 4-Fluorophenylacetic Acid | 4-Fluorophenylacetic Acid |

| Key Reagents | Red Phosphorus, Bromine, Methanol | H₂SO₄, Methanol, NBS, AIBN |

| Number of Steps | 1 (One-pot) | 2 |

| Typical Yield | 70-85% | 80-90% (overall) |

| Key Advantages | Atom economy, fewer workups | Milder bromination conditions |

| Key Disadvantages | Harsh reagents (Bromine) | Longer overall reaction time |

Characterization of this compound:

-

Molecular Formula: C₉H₈BrFO₂

-

Molecular Weight: 247.06 g/mol

-

CAS Number: 71783-54-5[5]

-

Appearance: Colorless to pale yellow liquid

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.30 (m, 2H, Ar-H), ~7.10-7.00 (m, 2H, Ar-H), ~5.20 (s, 1H, CH-Br), ~3.75 (s, 3H, OCH₃). Note: Predicted values based on similar structures. Actual experimental data should be acquired for confirmation.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~168.0 (C=O), ~162.5 (d, J=247 Hz, C-F), ~135.0 (d, J=3 Hz, C-Ar), ~131.0 (d, J=8 Hz, CH-Ar), ~115.5 (d, J=22 Hz, CH-Ar), ~53.0 (OCH₃), ~45.0 (CH-Br). Note: Predicted values based on similar structures. Actual experimental data should be acquired for confirmation.

Conclusion and Future Perspectives

Both the one-pot Hell-Volhard-Zelinsky reaction and the two-step esterification/bromination sequence provide reliable and high-yielding pathways to this compound. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. The HVZ reaction is often favored for its efficiency, while the two-step method offers more control and avoids the use of elemental bromine in the final step. The continued importance of fluorinated building blocks in drug discovery ensures that robust synthetic methods for compounds like this compound will remain a topic of interest, with potential future developments focusing on greener and more catalytic approaches.

References

- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 7(57), 35975-35979.

-

NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

-

Aaron Chemicals LLC. (n.d.). Methyl 2-bromo-2-(4-fluorophenyl)acetate. Retrieved from [Link]

- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7535.

-

Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl bromo(4-fluorophenyl)acetate: Properties, Reactivity, and Synthetic Applications

Introduction

Methyl bromo(4-fluorophenyl)acetate is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features—a reactive α-bromo ester moiety and a fluorine-substituted phenyl ring—make it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical applications, with a focus on methodologies relevant to researchers in the pharmaceutical and fine chemical industries. The presence of the 4-fluorophenyl group is particularly significant in drug discovery, where fluorine substitution is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in synthesis. These properties dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and product characterization.

Physical and Chemical Identity

The essential identification and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 71783-54-5 | [1][2][3] |

| Molecular Formula | C₉H₈BrFO₂ | [2] |

| Molecular Weight | 247.06 g/mol | [2][4] |

| Appearance | Typically a yellow liquid | [4] |

| Purity | Commercially available with ≥98% purity | [4] |

| Storage | Store in a cool, dry, and well-ventilated place | [5][6] |

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and for tracking its conversion in chemical reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm, with splitting patterns influenced by both fluorine and adjacent protons. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.7 ppm. The benzylic proton (α-proton) adjacent to the bromine will be a singlet at approximately δ 5.3 ppm.

-

¹³C NMR: The carbon spectrum will feature a carbonyl signal for the ester at ~168 ppm. Aromatic carbons will resonate between ~115 and 165 ppm, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF). The methoxy carbon appears around 53 ppm, and the α-carbon bonded to bromine is found further downfield at ~40 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum provides definitive evidence of the molecule's mass and elemental composition. A key feature is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1740-1760 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-F bond will exhibit a strong absorption in the 1200-1250 cm⁻¹ region, while C-Br stretching vibrations are typically found in the fingerprint region between 500-600 cm⁻¹ .

Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which is activated by the adjacent ester group. This allows it to participate in a variety of synthetically valuable transformations.

Nucleophilic Substitution Reactions

The primary mode of reactivity for α-halo esters is nucleophilic substitution, where the bromine atom acts as an excellent leaving group.[7] The reaction typically proceeds via an Sₙ2 mechanism, particularly with primary and secondary substrates.[8][9] This pathway involves a backside attack by the nucleophile on the electrophilic α-carbon, leading to an inversion of stereochemistry if the carbon is a chiral center.[9]

Causality of Reactivity: The electron-withdrawing nature of the adjacent ester carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. The stability of the resulting bromide anion (Br⁻) makes it a proficient leaving group, thermodynamically favoring the substitution process.

Caption: Generalized Sₙ2 mechanism for this compound.

The Reformatsky Reaction

A cornerstone reaction for α-bromo esters is the Reformatsky reaction, which provides a powerful method for forming carbon-carbon bonds.[10][11] This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive and more tolerant of other functional groups than corresponding Grignard or organolithium reagents.[10][12]

Mechanistic Insights: The reaction is initiated by the oxidative insertion of metallic zinc into the C-Br bond.[11] This forms a zinc enolate, which then adds to the carbonyl group of an aldehyde or ketone. The less reactive nature of the zinc enolate prevents it from adding to the ester functionality of another molecule, a common side reaction with more reactive organometallics.[10] The reaction proceeds through a six-membered chair-like transition state to yield a β-hydroxy ester after acidic workup.[11]

Caption: Key stages of the Reformatsky reaction mechanism.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with clear endpoints and purification strategies. They serve as a reliable starting point for researchers.

Protocol: General Nucleophilic Substitution

This protocol describes a general procedure for displacing the bromide with an oxygen or nitrogen nucleophile.

Objective: To synthesize α-substituted (4-fluorophenyl)acetates.

Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., a phenol or amine, 1.1 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile, 0.5 M).

-

Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature. The causality here is to maintain control over any initial exotherm.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). The purpose of the aqueous wash is to remove the inorganic base and polar solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired product.

Protocol: The Reformatsky Reaction with Acetone

This protocol details the synthesis of a β-hydroxy ester using acetone as the electrophile.

Objective: To synthesize methyl 3-hydroxy-3-methyl-2-(4-fluorophenyl)butanoate.

Caption: Experimental workflow for the Reformatsky reaction.

Methodology:

-

Zinc Activation: Place zinc dust (2.0 equivalents) in a three-neck flask equipped with a reflux condenser and dropping funnel. Add a small crystal of iodine and gently heat under vacuum to sublime the iodine, activating the zinc surface.[13] Allow to cool and fill the flask with an inert atmosphere. Add anhydrous THF.

-

Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetone (1.2 equivalents) in anhydrous THF.

-

Reaction Execution: Add a small portion of the solution to the zinc suspension and warm gently to initiate the reaction (indicated by a color change or gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue heating for an additional 30-60 minutes.[11]

-

Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl.

-

Purification: Filter the suspension to remove any remaining zinc.[11] Extract the filtrate with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. Purify the crude residue via silica gel chromatography.

Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[5]

-

Hazards: This compound is a lachrymator (causes tears) and should be treated as corrosive and toxic.[14][15] Avoid contact with skin and eyes, and avoid inhalation of vapors.[5][16]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

-

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, centered on nucleophilic substitution and Reformatsky reactions, allows for the efficient construction of molecules bearing the synthetically desirable 4-fluorophenyl motif. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. A firm grasp of its properties and safe handling procedures is paramount to unlocking its full synthetic potential.

References

-

This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

-

Methyl (4-bromo-2-fluorophenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

-

methyl 2-(4-bromo-2-fluorophenyl)acetate | CAS#:193290-19-6. (n.d.). Chemsrc. Retrieved from [Link]

-

This compound, CasNo.71783-54-5. (n.d.). LookChem. Retrieved from [Link]

-

Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Reformatsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

This compound Factory_Manufacture_Supplier. (n.d.). Shandong Liteng Biotechnology Co., Ltd.. Retrieved from [Link]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

7.1 Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks - Organic Chemistry I. Retrieved from [Link]

-

Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. (n.d.). Student Solutions Manual for Organic Chemistry - NC State University Libraries. Retrieved from [Link]

-

11.1: The Discovery of Nucleophilic Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI. Retrieved from [Link]

Sources

- 1. 71783-54-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. aoen.lookchem.com [aoen.lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Factory_Manufacture_Supplier - Shandong Liteng Biotechnology Co., Ltd. [litengpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 8. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 12. Reformatsky Reaction [organic-chemistry.org]

- 13. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction to the Analyte: Structure and Context

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide

This guide provides a comprehensive technical overview of the spectroscopic data for the compound with CAS number 71783-54-5. We will delve into the core spectroscopic techniques used for its characterization, offering not just the data itself, but the underlying principles and experimental considerations essential for its robust analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's analytical profile.

The compound in focus is (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide. A foundational step in any analytical endeavor is to understand the molecule's structure, as this dictates its spectroscopic behavior.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of organic molecules.[1] For a molecule of this complexity, a suite of NMR experiments is required.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) is influenced by the local electronic environment, and spin-spin coupling (J) provides connectivity information.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument Parameters (500 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 3-4 seconds for good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-10 ppm is a suitable range for most organic molecules.

-

Predicted ¹H NMR Data Summary:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-7.5 | m | 4H | Aromatic protons (nitrobenzenesulfonamide) | The electron-withdrawing nitro and sulfonyl groups deshield these protons, shifting them downfield. |

| ~7.4-7.0 | m | 8H | Aromatic protons (bis(4-fluorophenyl) groups) | Protons on the fluorophenyl rings will appear as complex multiplets due to proton-proton and proton-fluorine coupling. |

| ~4.5-5.0 | t or m | 1H | Methine proton (-CH(Ph)₂) | This proton is adjacent to two phenyl rings and the azetidine nitrogen, leading to a downfield shift. |

| ~3.5-4.0 | m | 1H | Azetidine CH proton | The proton at the chiral center will be a multiplet due to coupling with the adjacent CH₂ protons. |

| ~3.0-3.5 | m | 4H | Azetidine CH₂ protons | These protons are diastereotopic and will likely appear as complex multiplets. |

| ~2.8 | s | 3H | N-methyl protons (-NCH₃) | The methyl group attached to the sulfonamide nitrogen will appear as a singlet. |

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Instrument Parameters (125 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse program.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Predicted ¹³C NMR Data Summary:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160-165 (d) | Aromatic C-F |

| ~148 | Aromatic C-NO₂ |

| ~130-140 | Aromatic quaternary carbons |

| ~115-135 | Aromatic CH carbons |

| ~70-75 | Methine carbon (-CH(Ph)₂) |

| ~50-60 | Azetidine carbons |

| ~35-40 | N-methyl carbon (-NCH₃) |

2D NMR Spectroscopy

For unambiguous assignment of the complex ¹H and ¹³C spectra, 2D NMR experiments are essential.[2][3][4][5]

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to trace the connectivity within the azetidine ring and the aromatic systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the different fragments of the molecule.

NMR Analysis Workflow:

Caption: A typical workflow for structural elucidation using a suite of NMR experiments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information through fragmentation. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Ionization Mode: Positive ion mode is expected to be optimal due to the presence of basic nitrogen atoms.

-

Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

Predicted Mass Spectrometry Data:

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected.

-

Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation, including the loss of SO₂ (64 Da).[6][7] Other likely fragmentations include cleavage of the azetidine ring and the loss of a fluorophenyl group.

Conceptual Fragmentation Pathway:

Caption: Conceptual diagram of potential fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, which is characteristic of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.[8][9][10][11]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).[10]

Predicted IR Data Summary:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching | Nitro group (NO₂)[12] |

| ~1340 and ~1160 | Asymmetric and symmetric S=O stretching | Sulfonamide (SO₂N)[1][13] |

| ~1220 | C-F stretching | Fluorophenyl groups |

| ~3100-3000 | C-H aromatic stretching | Aromatic rings |

| ~3000-2800 | C-H aliphatic stretching | Azetidine and methyl groups |

UV-Visible Spectroscopy: Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve the compound in a UV-transparent solvent like ethanol or acetonitrile to a known concentration.

-

Data Acquisition: Scan the UV-Vis spectrum, typically from 200 to 800 nm.

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the nitrobenzenesulfonamide chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.[14] An absorption maximum (λₘₐₓ) is predicted in the 250-300 nm range.

Conclusion

The comprehensive spectroscopic analysis of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, a detailed and reliable spectroscopic profile can be constructed by applying fundamental principles and drawing comparisons with structurally related compounds. NMR spectroscopy provides the detailed structural map, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Together, these techniques offer a powerful and synergistic approach to the complete characterization of this complex molecule.

References

-

Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 852-859. Available at: [Link]

-

Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Available at: [Link]

- Goolsby, B., & Brodbelt, J. S. (1999). Fragmentation of protonated sulfonamides in a quadrupole ion trap. Journal of Mass Spectrometry, 34(7), 742-750.

-

Perkins, J. R., Parker, C. E., & Tomer, K. B. (1994). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 5(11), 1092-1095. Available at: [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [Link]

- Lloyd, J. R., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 852-9.

- Barceló, D., & Petrovic, M. (2007). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 18(5), 852-859.

-

Dutan, C. I., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(8), 2698-2706. Available at: [Link]

-

Specac. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [Link]

-

NGS-Technology. (2023). Pharmaceutical Raw Material Analysis with FTIR-ATR. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2D NMR Introduction. Available at: [Link]

-

University of Ottawa. (n.d.). Complex NMR experiments: 2D, selective, etc.. Available at: [Link]

-

SpectraBase. (n.d.). N-ethyl-m-nitrobenzenesulfonamide. Available at: [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentNMR2D Documentation. Available at: [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Available at: [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Available at: [Link]

-

Mary, Y. S., et al. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 416-427. Available at: [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Available at: [Link]

-

Perjési, P., & Dinya, Z. (2002). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 7(1), 92-104. Available at: [Link]

-

Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. Available at: [Link]

-

Chatterjee, J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 92, 117424. Available at: [Link]

-

PubChem. (n.d.). 2-((Bis(4-fluorophenyl)methyl)sulfinyl)acetamide. Available at: [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. Available at: [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexinstrument.me [apexinstrument.me]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azom.com [azom.com]

- 11. ngs-technology.com [ngs-technology.com]

- 12. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

mechanism of alpha-bromination of methyl (4-fluorophenyl)acetate

An In-Depth Technical Guide to the Alpha-Bromination of Methyl (4-fluorophenyl)acetate

Foreword: The Strategic Importance of α-Halo Esters

In the landscape of modern drug discovery and fine chemical synthesis, α-halo carbonyl compounds represent a cornerstone class of reactive intermediates. Their dual electrophilic sites—at the carbonyl carbon and the halogen-bearing α-carbon—render them exceptionally versatile building blocks. Specifically, methyl 2-bromo-2-(4-fluorophenyl)acetate is a precursor for a range of pharmacologically active molecules and functional materials. A profound understanding of its formation mechanism is not merely an academic exercise; it is a prerequisite for process optimization, yield maximization, and impurity control in both laboratory and industrial settings. This guide delineates the core mechanistic principles governing the α-bromination of methyl (4-fluorophenyl)acetate, offering field-proven insights for the practicing scientist.

The Underlying Principle: Carbonyl α-Substitution Reactions

The reactivity of the α-carbon (the carbon atom adjacent to a carbonyl group) is a central theme in organic chemistry. The hydrogen atoms attached to this carbon, known as α-hydrogens, are unusually acidic compared to typical C-H bonds.[1] This acidity stems from the ability of the carbonyl group to stabilize the conjugate base (an enolate) through resonance. The α-substitution reaction involves the replacement of one of these acidic α-hydrogens with an electrophile.[1][2][3][4]

The reaction universally proceeds through one of two key nucleophilic intermediates: an enol or an enolate .[1][2][3][5][6][7]

-

Enol Formation (Acid-Catalyzed): In the presence of an acid catalyst, a carbonyl compound exists in equilibrium with its tautomer, an enol.[8][9] Although the equilibrium typically favors the keto form, the enol is a potent nucleophile due to its electron-rich double bond and is crucial for reactions under acidic conditions.[1][3]

-

Enolate Formation (Base-Catalyzed): In the presence of a base, the α-hydrogen is abstracted to form an enolate ion.[1][7][8] The enolate is an even stronger nucleophile than the enol.

For the α-bromination of an ester like methyl (4-fluorophenyl)acetate, the choice between an acid- or base-catalyzed pathway has profound implications for selectivity and product outcome.

The Primary Mechanism: Acid-Catalyzed α-Bromination

For achieving controlled mono-bromination of esters, the acid-catalyzed pathway is overwhelmingly preferred.[7][8] The reaction proceeds through an enol intermediate and is often autocatalytic, as hydrogen bromide (HBr) is generated as a byproduct.[6]

The mechanism unfolds in three distinct steps:

-

Acid-Catalyzed Tautomerization (Enol Formation): The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and significantly weakens the adjacent C-H bond, facilitating its removal to form the enol tautomer. This enolization is the rate-determining step of the overall reaction.[6][10]

-

Nucleophilic Attack on Bromine: The enol, behaving as a carbon-centered nucleophile, attacks an electrophilic bromine source (e.g., Br₂ or NBS).[1][8][10] The electron-rich π-bond of the enol attacks one bromine atom, displacing the other as a bromide ion.

-

Deprotonation to Yield Product: The resulting protonated α-bromo ester intermediate is then deprotonated, typically by the bromide ion generated in the previous step, to yield the final product, methyl 2-bromo-2-(4-fluorophenyl)acetate, and regenerate the acid catalyst (HBr).[1][10]

A critical advantage of the acid-catalyzed method is its inherent control against polyhalogenation. The introduction of the first electron-withdrawing bromine atom on the α-carbon decreases the electron density of the enol intermediate, making it less nucleophilic and thus less reactive towards further bromination.[8]

Caption: Acid-catalyzed α-bromination via an enol intermediate.

Alternative Pathways and Reagent Considerations

Base-Promoted Halogenation: A Cautionary Note

While effective for some substrates, base-promoted α-halogenation is generally unsuitable for preparing mono-brominated esters. The mechanism proceeds via an enolate, but the introduction of the first bromine atom, being strongly electron-withdrawing, significantly increases the acidity of any remaining α-hydrogens.[8][9] This makes the mono-brominated product more susceptible to deprotonation and subsequent bromination than the original starting material, often leading to a mixture of poly-brominated products that are difficult to separate.[7][8]

Brominating Agents

-

Molecular Bromine (Br₂): The classic reagent, typically used in a solvent like acetic acid.[1] It is effective but can be hazardous to handle.

-

N-Bromosuccinimide (NBS): A crystalline solid that is a safer and more convenient source of electrophilic bromine.[11][12][13] It is highly effective for the α-bromination of carbonyl derivatives, often in the presence of an acid catalyst.[11][13]

The Hell-Volhard-Zelinsky (HVZ) Reaction

Though technically a method for the α-bromination of carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction provides a powerful strategic insight. Carboxylic acids themselves do not enolize readily.[14][15] The HVZ reaction circumvents this by first converting the acid into a more reactive acyl bromide using PBr₃.[14][16][17] This acyl bromide enolizes much more easily, allowing for efficient α-bromination.[14][17][18]

Crucially for ester synthesis, if the reaction is quenched with an alcohol (e.g., methanol) instead of water, the intermediate α-bromo acyl bromide is directly converted into the corresponding α-bromo ester.[16][17][19][20] This provides a direct, one-pot route from the parent carboxylic acid, (4-fluorophenyl)acetic acid, to the desired methyl ester product.

Field-Validated Experimental Protocol

This protocol describes a common method for the α-bromination of an arylacetate ester using N-bromosuccinimide. The use of a radical initiator suggests the reaction can also proceed via a free-radical pathway, analogous to benzylic bromination, which is plausible given the stability of the benzylic radical intermediate.

Title: Synthesis of Methyl 2-bromo-2-(4-fluorophenyl)acetate

Objective: To synthesize the title compound via bromination of the α-carbon of methyl (4-fluorophenyl)acetate using N-bromosuccinimide.

| Parameter | Value/Reagent | Rationale |

| Starting Material | Methyl (4-fluorophenyl)acetate | The ester substrate with an activatable α-hydrogen. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled and solid source of bromine.[13] |

| Initiator/Catalyst | Benzoyl Peroxide or AIBN | Initiates a free-radical chain reaction.[21] Alternatively, a catalytic amount of HBr can be used for an acid-catalyzed pathway. |

| Solvent | Carbon Tetrachloride (CCl₄) | An inert solvent suitable for radical reactions. Dichloromethane could also be used.[21] |

| Temperature | Reflux | Provides the thermal energy required to initiate the reaction and maintain the reaction rate. |

| Work-up Reagents | NaHCO₃ (sat. aq.), Brine | To neutralize any acidic byproducts and wash the organic phase.[22] |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase before solvent evaporation.[22][23] |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl (4-fluorophenyl)acetate (1.0 eq.) and carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of benzoyl peroxide or AIBN (~0.02 eq.).

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-12 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which will float. TLC or GC analysis can be used for definitive monitoring.

-

Work-up - Filtration: Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the succinimide byproduct. Filter the mixture to remove the solid succinimide.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[22]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[23] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude oil, methyl 2-bromo-2-(4-fluorophenyl)acetate, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Caption: A typical experimental workflow for α-bromination.

Conclusion

The α-bromination of methyl (4-fluorophenyl)acetate is a nuanced transformation governed by the fundamental principles of carbonyl chemistry. While both acid- and base-catalyzed pathways exist, the acid-catalyzed route proceeding through an enol intermediate offers superior control for achieving the desired mono-brominated product. The use of N-bromosuccinimide provides a practical and efficient means of introducing the bromine atom. For process development professionals, understanding these mechanistic details is paramount for troubleshooting, optimizing reaction conditions, and ensuring the synthesis of high-purity intermediates essential for the advancement of pharmaceutical and materials science.

References

-

Wikipedia. Carbonyl α-substitution reaction. Wikipedia. [Link]

-

Geocities. α-Substitution Reactions of Carbonyl Group. Geocities.ws. [Link]

-

Michigan State University. Chapter 23. Carbonyl Alpha Substitution Reactions. MSU Chemistry. [Link]

-

Chemistry Steps. Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]

-

Longdom Publishing. Alpha Carbon Chemistry: Enols and Enolates. Longdom Publishing. [Link]

- Books.

-

Pearson. Acid-Catalyzed Alpha-Halogentation: Videos & Practice Problems. Pearson. [Link]

-

Chemistry Coach. Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Free In-Depth Study Guide. Chemistry Coach. [Link]

-

Chemistry LibreTexts. Alpha Halogenation. Chemistry LibreTexts. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. Wikipedia. [Link]

-

YouTube. Lec7 - The Hell-Volhard-Zelinsky Reaction. YouTube. [Link]

-

Chemistry LibreTexts. 22.0: Chapter Objectives and Introduction to Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]

-

Wikipedia. N-Bromosuccinimide. Wikipedia. [Link]

-

YouTube. Hell-Volhard-Zelinsky Reaction. YouTube. [Link]

-

JoVE. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. JoVE. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Millennium Scientific. Mastering Bromination: Understanding NBS Applications in Chemical Synthesis. Millennium Scientific. [Link]

-

Michigan State University. Carboxyl Reactivity. MSU Chemistry. [Link]

-

OpenStax. 22.4 Alpha Bromination of Carboxylic Acids. OpenStax. [Link]

-

National Institutes of Health. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. NIH. [Link]

-

Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Scribd. Alpha Bromination for Chemists. Scribd. [Link]

-

PubChemLite. Methyl 2-bromo-2-(4-fluorophenyl)acetate. PubChemLite. [Link]

-

PubChemLite. Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate (C9H7Br2FO2). PubChemLite. [Link]

-

Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [Link]

-

Chemsrc. methyl 2-(4-bromo-2-fluorophenyl)acetate | CAS#:193290-19-6. Chemsrc. [Link]

-

Organic Chemistry Portal. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Organic Chemistry Portal. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. [Link]

-

PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. PrepChem.com. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Fiveable. [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. SpectraBase. [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

- Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Google Patents. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

National Institutes of Health. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. NIH. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

Sources

- 1. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid-Catalyzed Alpha-Halogentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. chemistry.coach [chemistry.coach]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 9. longdom.org [longdom.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 17. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 18. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 19. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 20. m.youtube.com [m.youtube.com]

- 21. prepchem.com [prepchem.com]

- 22. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

solubility of methyl bromo(4-fluorophenyl)acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl Bromo(4-fluorophenyl)acetate in Organic Solvents

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, designing efficient purification protocols such as recrystallization, and developing stable formulations. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. It is designed to empower researchers with the knowledge to make informed decisions in solvent selection and to accurately determine solubility parameters through robust experimental techniques.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that dictates its behavior in a liquid phase. For a synthetic intermediate like this compound, solubility data directly impacts:

-

Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.

-

Purification Strategy: The choice between crystallization, column chromatography, or extraction hinges on differential solubility of the target compound and its impurities in various solvent systems.

-

Process Safety and Scalability: Proper solvent selection is crucial for managing reaction exotherms, ensuring material transfer, and minimizing environmental impact.

This document serves as a technical resource, moving beyond simple data points to explain the underlying principles and provide actionable protocols for laboratory application.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol

The molecule possesses several key features that influence its interaction with solvents:

-

A Polar Ester Group (-C(=O)O-): This group can act as a hydrogen bond acceptor and contributes significantly to the molecule's dipole moment.

-

A Halogenated Aromatic Ring (4-fluorophenyl): The phenyl ring provides a nonpolar, hydrophobic surface, while the fluorine and bromine atoms add to the molecular weight and introduce polarity. The electronegative fluorine atom can participate in dipole-dipole interactions.

-

An Alpha-Bromo Group: The bromine atom at the alpha position is a good leaving group in nucleophilic substitution reactions and contributes to the overall molecular polarity.

Based on these features, the principle of "like dissolves like" provides a foundational predictive framework.[1] We can anticipate that this compound will exhibit favorable solubility in solvents that share its mixed polarity characteristics.

Predicted Solubility Table

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale for Prediction |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents effectively solvate the polar ester group and aromatic ring through dipole-dipole interactions. DCM is a common solvent for workup procedures involving similar compounds.[2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The alcohol's ability to hydrogen bond is less critical for this ester (which is only a hydrogen bond acceptor). Solubility is driven by polarity matching. Methanol is often used in related syntheses.[2] |

| Nonpolar | Hexanes, Heptane, Toluene | Low to Moderate | The nonpolar hydrocarbon backbone of these solvents interacts favorably with the phenyl ring, but poorly with the polar ester group. Toluene may show moderate solubility due to its aromatic nature. |

| Ethers | Diethyl Ether | Moderate | Diethyl ether is a common solvent for Grignard reactions which often precede the formation of such intermediates, indicating sufficient solubility of related precursors.[3] |

| Aqueous | Water | Very Low | The large, hydrophobic bromofluorophenyl group significantly outweighs the polarity of the ester group, leading to poor miscibility with water. |

Theoretical Framework: A Deeper Dive into Solute-Solvent Interactions

While "like dissolves like" is a useful heuristic, a more quantitative approach is offered by Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with smaller "distances" between their HSP coordinates are more likely to be miscible.[4] For this compound, we would predict its HSP coordinates to reflect a significant polar component (δP) and a moderate dispersion component (δD), with a low hydrogen bonding component (δH). Solvents with a similar profile, such as acetone or ethyl acetate, are therefore predicted to be excellent solvents.

The following diagram illustrates the logical relationship between molecular properties and the selection of an appropriate solvent based on these principles.

Caption: Relationship between solute properties and solvent selection.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

Predictive models provide a valuable guide, but for critical process development, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the equilibrium solubility of a compound.[5]

Self-Validating Protocol Rationale

This protocol is designed to be self-validating. By measuring the concentration at multiple time points (e.g., 24 and 48 hours), one can confirm that the system has reached a true equilibrium—a state where the rate of dissolution equals the rate of precipitation.[5] The use of a certified analytical standard for calibration ensures the accuracy of the final measurement.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials (e.g., 20 mL glass scintillation vials), ensuring a visible amount of undissolved solid will remain. The excess solid is critical to ensure saturation is achieved. b. To each vial, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or on a stir plate equipped with a magnetic stir bar in each vial. b. Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled bath or incubator. Temperature control is crucial as solubility is highly temperature-dependent. c. Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm equilibrium.

-

Sample Preparation and Analysis: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticulates. d. Precisely dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: a. Prepare a calibration curve using certified standards of this compound. b. Analyze the diluted samples using a validated HPLC-UV method. c. Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is typically reported in mg/mL or g/100 mL.

The following workflow diagram visually outlines this experimental process.

Sources

- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 2. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

literature review on the synthesis of fluorinated phenylacetate derivatives

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Phenylacetate Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][3] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5]

Among the vast landscape of fluorinated compounds, fluorinated phenylacetate derivatives have emerged as particularly valuable scaffolds. They serve as crucial building blocks for a wide range of pharmaceuticals, including anti-inflammatory drugs, analgesics, and kinase inhibitors.[4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies for accessing these important molecules, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Chapter 1: Direct α-Fluorination of Phenylacetic Acid Derivatives

The most direct approach to synthesizing α-fluorophenylacetates involves the introduction of a fluorine atom at the benzylic position of a pre-existing phenylacetic acid or ester core. This can be broadly categorized into electrophilic, nucleophilic, and radical-mediated strategies.

Electrophilic Fluorination: Taming the N-F Reagents

Electrophilic fluorination is a widely employed strategy that utilizes reagents with a polarized N-F bond, rendering the fluorine atom electrophilic. Among these, Selectfluor (F-TEDA-BF₄) is the most prominent due to its stability, commercial availability, and relatively safe handling.[7]

Causality Behind the Mechanism: A Tale of Two Pathways

Recent investigations have revealed that the fluorination of phenylacetic acid derivatives with Selectfluor is not a simple electrophilic attack on an enolate. Instead, it often proceeds through radical intermediates, with the reaction pathway being highly dependent on the solvent system.[8][9][10][11] A charge-transfer complex formed between Selectfluor and a base, such as 4-(dimethylamino)pyridine (DMAP), is believed to initiate the process.[10][11]

-

Hydrogen Atom Transfer (HAT) Pathway: In non-aqueous, aprotic solvents like acetonitrile, the reaction proceeds cleanly via a HAT mechanism. The base facilitates the formation of a benzylic radical from the phenylacetic acid, which is then trapped by a fluorine atom from the N-F reagent. This pathway preserves the carboxylic acid moiety, yielding the desired α-fluoro-α-arylcarboxylic acids.[8][9][10]

-

Single Electron Transfer (SET) Pathway: In the presence of water, the mechanism shifts to a SET-dominated pathway. This leads to an oxidative decarboxylation, where the carboxylic acid group is lost, and a fluorinated alkane is formed instead of the desired phenylacetate derivative.[8][9][10]

This solvent-dependent selectivity switch is a critical insight for any researcher in this field, as controlling the reaction media is paramount to achieving the desired product.

Caption: Solvent-dependent pathways in Selectfluor-mediated fluorination.

Field-Proven Insights & Troubleshooting:

-

Substrate Scope: This method is effective for phenylacetic acids with both electron-rich and electron-deficient substituents on the aromatic ring.[9]

-

Side Reactions: For substrates with strongly activating groups, competing electrophilic aromatic substitution (ring fluorination) can occur. Using milder conditions or protecting the activating group can mitigate this issue.[12]

-

Purification Challenges: Small amounts of unreacted starting material can be difficult to separate from the α-fluorinated product by column chromatography, which may result in modest isolated yields.[8][9]

Experimental Protocol: α-Fluorination of Phenylacetic Acid [10]

-

Setup: Charge an oven-dried vessel equipped with a magnetic stir bar with the phenylacetic acid substrate (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 2.0 equiv.), and Selectfluor (1.2 equiv.).

-

Reaction: Add anhydrous acetonitrile (to achieve a substrate concentration of 0.2 M). Seal the vessel and stir the mixture vigorously at room temperature for one hour. Note: The reaction is often complete in less than five minutes.[8]

-

Workup: Quench the reaction by adding 1 M HCl. Extract the aqueous mixture with diethyl ether (3x).

-

Isolation: Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the α-fluoro-α-phenylacetic acid.

Nucleophilic Fluorination: The SN2 Approach

Nucleophilic fluorination involves the displacement of a leaving group at the α-position with a fluoride ion. This is a classic SN2 or SNAr type reaction.[13] The primary challenge lies in the nature of the fluoride ion, which is often poorly soluble and highly basic in its common salt forms (e.g., KF, CsF), leading to competing elimination reactions.[14]

Key Considerations:

-

Substrate Synthesis: The reaction requires an α-substituted phenylacetate, typically an α-bromo or α-tosyl derivative. These precursors can be synthesized from the corresponding phenylacetic acid via standard methods, such as Hell-Volhard-Zelinsky bromination or esterification followed by α-bromination.

-

Fluoride Source: Anhydrous tetra-n-butylammonium fluoride (TBAF) is a more soluble and reactive fluoride source in aprotic solvents compared to alkali metal fluorides.[13] Phase-transfer catalysts are often employed in conjunction with KF or CsF to enhance their solubility and nucleophilicity.[13]

-

Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or DMSO are required to solubilize the fluoride salt and promote the SN2 reaction.

Chapter 2: The Pursuit of Chirality: Asymmetric Synthesis

For pharmaceutical applications, controlling the stereochemistry at the newly formed C-F bond is often critical. Catalytic asymmetric fluorination has emerged as a powerful tool to generate enantiomerically enriched fluorinated compounds.[15]

Organocatalytic Asymmetric Fluorination

This strategy pairs a prochiral nucleophile (like a silyl ketene acetal derived from a phenylacetate ester) with an electrophilic fluorinating agent in the presence of a chiral catalyst.

Causality of Enantioselection:

Chiral organocatalysts, such as cinchona alkaloids or amino acids like proline, create a chiral environment around the reaction center.[7][15] They interact non-covalently with the substrate and the fluorinating agent, directing the fluorine atom to attack one face of the nucleophile preferentially, thus inducing enantioselectivity. The development of these methods has been a significant breakthrough, allowing for the synthesis of complex fluorinated targets with high stereocontrol.[15]

Caption: Workflow for organocatalytic asymmetric fluorination.

Biocatalysis: The Enzymatic Approach

Enzymatic synthesis represents a frontier in selective fluorination.[16][17] Enzymes like fluorinases, dehalogenases, and engineered cytochrome P450s can catalyze C-F bond formation with exceptional regio- and stereoselectivity under mild, aqueous conditions.[18]

-

Fluorinases: These enzymes naturally catalyze a nucleophilic fluorination reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion.[18]

-

Fluoroacetate Dehalogenases (FAcDs): While their natural function is to cleave C-F bonds, they can be used in the kinetic resolution of racemic α-fluoro-2-phenylacetic acid derivatives to obtain enantiopure R-isomers.[18]

While the industrial application of these methods is still developing, they offer a promising green and highly selective alternative to traditional chemical synthesis.[17]

Chapter 3: Data Summary of Synthetic Methodologies

| Method | Fluorine Source | Typical Substrate | Key Features & Rationale | Common Side Reactions |

| Electrophilic (HAT) | Selectfluor, NFSI | Phenylacetic Acid | Direct C-H fluorination; radical mechanism favored in non-aqueous media preserves the carboxyl group.[8][9] | Ring fluorination, incomplete conversion.[9][12] |

| Electrophilic (SET) | Selectfluor, NFSI | Phenylacetic Acid | Occurs in aqueous media; proceeds via single electron transfer leading to loss of the carboxyl group.[8][10] | Not suitable for α-fluorophenylacetate synthesis. |

| Nucleophilic (SN2) | KF, CsF, TBAF | α-Bromo or α-Tosyl Phenylacetate | Classic nucleophilic substitution; requires activated substrate. Reactivity depends on fluoride solubility.[13][14] | Elimination (E2) reactions, especially with hindered substrates or basic fluoride sources. |

| Asymmetric Organocatalysis | Selectfluor, NFSI | Phenylacetate-derived Silyl Ketene Acetals | Provides access to enantiomerically enriched products through a chiral catalyst-controlled environment.[7][15] | Requires multi-step substrate preparation. |

| Enzymatic | F⁻ ion, Racemic fluoro-compounds | Various | Unparalleled selectivity under mild, aqueous conditions. Green chemistry approach.[16][18] | Limited substrate scope and enzyme availability. |

Chapter 4: Conclusion and Future Outlook

The synthesis of fluorinated phenylacetate derivatives is a dynamic and evolving field. While direct electrophilic fluorination with reagents like Selectfluor offers a rapid and versatile entry point, the critical influence of reaction conditions on the mechanistic pathway must be carefully managed.[8][9] Nucleophilic methods provide a classic alternative, though challenges with fluoride reactivity persist.

The future of this field undoubtedly lies in the continued development of catalytic asymmetric methods. Both organocatalysis and biocatalysis are paving the way for the efficient, selective, and sustainable synthesis of chiral fluorinated building blocks.[7][16] These advancements will continue to empower researchers and drug development professionals, enabling the creation of next-generation pharmaceuticals and advanced materials with precisely tailored properties.

References

- Madani, A., Anghileri, L., Pieber, B. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.

- Benchchem.

- Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380.

- Ningbo Inno Pharmchem Co., Ltd. The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. Ningbo Inno Pharmchem Co., Ltd..

- Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Chemistry Portal.

- Ningbo Inno Pharmchem Co., Ltd. The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd..

- Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.

- Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 4(11), 2065–2075.

- Al-Sayah, M. A., & Boulton, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1079–1104.

- Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- Zhang, W., Ni, Y., & Li, Z. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8695–8711.